(5S,8R,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,5,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-6,17-dione
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Overview
Description
The compound (5S,8R,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,5,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-6,17-dione is a complex organic molecule belonging to the class of cyclopenta[a]phenanthrenes This compound is characterized by its intricate structure, which includes multiple chiral centers and a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,8R,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,5,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-6,17-dione typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor, followed by functional group modifications to introduce the desired substituents. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(5S,8R,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,5,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-6,17-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
(5S,8R,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,5,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-6,17-dione: has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and to develop new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism by which (5S,8R,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,5,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-6,17-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- (8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,11,12,13,15,16-octahydrocyclopenta[a]phenanthrene-3,6,17-trione
- (2’R,5S,8R,9S,10S,13S,14S)-10,13-dimethyltetradecahydro-3’H-spiro[cyclopenta[a]phenanthrene-17,2’-furan]-3,5’(2H,4’H)-dione
Uniqueness
The uniqueness of (5S,8R,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,5,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-6,17-dione lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
13713-89-8 |
---|---|
Molecular Formula |
C19H28O2 |
Molecular Weight |
288.431 |
IUPAC Name |
(5S,8R,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,5,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-6,17-dione |
InChI |
InChI=1S/C19H28O2/c1-18-9-4-3-5-15(18)16(20)11-12-13-6-7-17(21)19(13,2)10-8-14(12)18/h12-15H,3-11H2,1-2H3/t12-,13-,14-,15+,18+,19-/m0/s1 |
InChI Key |
MRLQMGQWOJFNSQ-JOFNPIDHSA-N |
SMILES |
CC12CCCCC1C(=O)CC3C2CCC4(C3CCC4=O)C |
Synonyms |
5α-Androstane-6,17-dione |
Origin of Product |
United States |
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